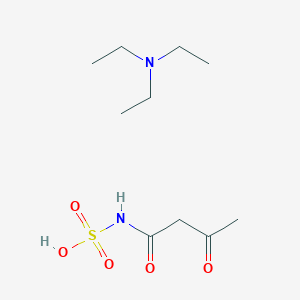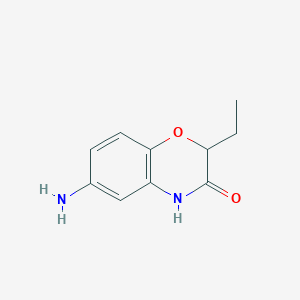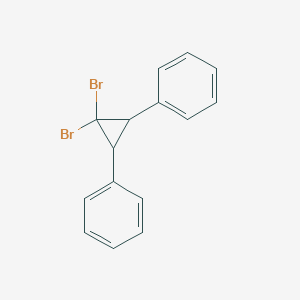
tert-Butyl(dimethyl)(1-phenylethenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)(1-phenylethenyl)silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, and a 1-phenylethenyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)(1-phenylethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-phenylethyne with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)(1-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl(dimethyl)(1-phenylethenyl)silane is used as a precursor for the introduction of silicon-containing groups into organic molecules. It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine
Research in biology and medicine explores the potential of organosilicon compounds for drug delivery and as bioactive agents. The unique properties of silicon-containing compounds, such as increased lipophilicity and stability, make them attractive for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its ability to modify surface properties and enhance material performance is valuable in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl)(1-phenylethenyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, influencing the reactivity and stability of the compound. Pathways involved in its action include hydrosilylation and cross-coupling reactions, which are facilitated by the presence of the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are less bulky compared to tert-Butyl(dimethyl)(1-phenylethenyl)silane.
Triethylsilyl compounds: These compounds have three ethyl groups attached to the silicon atom and exhibit different steric and electronic properties.
tert-Butyldimethylsilyl chloride: This compound contains a tert-butyl group and two methyl groups attached to a silicon atom, similar to this compound, but with a chloride substituent.
Uniqueness
This compound is unique due to the presence of the 1-phenylethenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific interactions and applications in organic synthesis and material science.
Propriétés
| 109681-42-7 | |
Formule moléculaire |
C14H22Si |
Poids moléculaire |
218.41 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C14H22Si/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
Clé InChI |
UBWWJCOWUPSYQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)



